Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Description
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689750-15-0) is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a [(4-nitrobenzoyl)amino]methyl group at position 5, and a sulfanyl-acetate moiety at position 2. Its molecular formula is C₂₁H₂₀FN₅O₅S, with a molecular weight of 473.5 g/mol . The compound’s unique structural features, including the electron-withdrawing nitro group and fluorine atom, make it a candidate for diverse applications in medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5S/c1-2-31-18(27)12-32-20-24-23-17(25(20)15-9-5-14(21)6-10-15)11-22-19(28)13-3-7-16(8-4-13)26(29)30/h3-10H,2,11-12H2,1H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBKGCPVZQZRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
It may potentially influence pathways related to the function of its potential targets.
Biological Activity
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS No: 689751-06-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . It features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the fluorophenyl group and the nitrobenzoyl moiety enhances its potential pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 445.48 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. A study by Al-Khuzaie et al. (2014) demonstrated that triazole derivatives possess potent antibacterial activity, suggesting that this compound may also exhibit similar properties .
Anticancer Potential
The triazole scaffold is associated with anticancer activity. A review of literature indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds targeting specific pathways in cancer cells have been developed with promising results in vitro and in vivo . this compound could potentially act on similar pathways.
Case Studies
- Antitumor Activity : A study conducted by Mohamed et al. (2016) on structurally related compounds showed a significant reduction in tumor growth in animal models when treated with triazole derivatives . This suggests that this compound may warrant further investigation for its anticancer properties.
- Antifungal Activity : Research by Godhani et al. (2016) illustrated that certain triazole compounds exhibit antifungal activity against resistant strains of fungi. Given the structural similarities, it is plausible that this compound may also show efficacy against fungal infections .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for the survival of pathogens or cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Scientific Research Applications
Antimicrobial Properties
Triazole derivatives, including ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, are known for their broad-spectrum antimicrobial activities. Research indicates that compounds with triazole rings exhibit antifungal, antibacterial, and antiviral properties due to their ability to inhibit biosynthetic pathways essential for microbial survival.
Table 1: Antimicrobial Activities of Triazole Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | |
| This compound | Antibacterial | Staphylococcus aureus |
Anti-Cancer Potential
The compound has shown promise in cancer research as a potential therapeutic agent. Its structural features allow it to interact with specific molecular targets involved in tumor growth and proliferation.
Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7), suggesting its potential as an anti-cancer agent .
Pesticide Development
The compound's triazole structure also contributes to its potential use as a pesticide. Triazoles are widely recognized for their effectiveness in controlling fungal pathogens in crops.
Table 2: Pesticidal Efficacy of Triazole Derivatives
Residue Management
Research into the maximum residue limits (MRLs) for this compound is critical for ensuring food safety. Understanding the degradation pathways and residue levels helps in assessing its environmental impact.
Case Study:
A study conducted by Health Canada outlined the residue definitions for various pesticides, including triazole derivatives like this compound. The findings emphasize the importance of monitoring residue levels to maintain compliance with safety standards .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their biological and chemical properties. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : The target compound’s nitro group increases polarity compared to methyl- or methoxy-substituted analogs (e.g., XLogP3 = 3.3 vs. ~4.0 for methyl derivatives) .
- Solubility : The sulfanyl-acetate moiety enhances water solubility relative to purely aromatic triazoles (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) .
- Stability : Nitro groups may reduce photostability compared to halogen- or methoxy-substituted derivatives .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves three key steps:
Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in ethanol or DMF, catalyzed by acidic or basic conditions.
Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions, often using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .
Functionalization : Introduction of the 4-nitrobenzoyl group via amide coupling reagents (e.g., EDC/HOBt) in anhydrous DCM or DMF .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Adjust solvent polarity (e.g., switching from DMF to THF) to improve yields in cyclization steps .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation, and what key data should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Focus on the triplet for the ethyl acetate group (δ ~4.1–4.3 ppm, J ≈ 7 Hz) and the singlet for the sulfanyl-linked CH₂ (δ ~3.8 ppm). The fluorophenyl aromatic protons appear as doublets (δ ~7.2–7.8 ppm, J ≈ 8–9 Hz) .
- ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and nitrobenzoyl carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Identify the C=O stretch (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for amide) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters) and WinGX for data processing. Key metrics include R-factor (<5%) and electron density maps to validate the triazole and fluorophenyl moieties .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and potential bioactivity of this compound?
Methodological Answer:
Q. How should researchers address contradictions in biological activity data (e.g., variable IC₅₀ values in antimicrobial assays)?
Methodological Answer:
- Standardize Assay Conditions :
- Use CLSI guidelines for MIC determinations. Test against reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility .
- Include positive controls (e.g., fluconazole for antifungal assays) to calibrate sensitivity .
- Mechanistic Follow-Up :
- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
- Validate target specificity via enzyme inhibition assays (e.g., β-lactamase inhibition for antibacterial activity) .
- Address Solubility Issues : Use DMSO stocks ≤1% (v/v) to avoid solvent toxicity. Confirm compound stability via LC-MS pre-/post-assay .
Q. What strategies are effective for resolving crystallographic ambiguities or poor refinement metrics in X-ray studies?
Methodological Answer:
Q. How can the nitro group’s reactivity be exploited for derivatization, and what analytical methods track these modifications?
Methodological Answer:
- Nitro Reduction :
- Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C) converts NO₂ to NH₂. Monitor via TLC (Rf increase) and IR (disappearance of ~1520 cm⁻¹ peak) .
- Electrophilic Substitution :
- Nitrate the fluorophenyl ring using HNO₃/H₂SO₄. Track regioselectivity via ¹H NMR (new aromatic proton splitting patterns) .
- Analytical Validation :
- Use HRMS to confirm molecular weight changes (e.g., +2 Da for NH₂ formation).
- XPS can quantify nitrogen oxidation states pre-/post-reduction (e.g., NO₂ vs. NH₂ peaks at ~405 eV vs. ~399 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
